N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Description
- Safety Information : It bears the GHS07 pictogram and is classified as a warning substance. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements are also provided .
Synthesis Analysis
The synthesis of this compound involves the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reaction. Under relatively mild conditions, dimethyl formamide serves as the solvent, yielding N’- (1,3-benzothiazol-2-yl)-arylamides C₁-₁₈ in high yields .
Molecular Structure Analysis
The compound features a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole, also known as 1,3-diazole, exhibits both acidic and basic properties due to the presence of positive charges on its nitrogen atoms. It plays a crucial role in various natural products and has become an essential synthon in drug development .
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly mentioned in the available data, its derivatives exhibit diverse biological activities. These include antibacterial, antitumor, anti-inflammatory, antiviral, and antioxidant properties. Commercially available drugs containing the 1,3-diazole ring demonstrate therapeutic potential in various fields .
Physical and Chemical Properties Analysis
The compound is a white or colorless solid, highly soluble in water and other polar solvents. Its tautomeric forms result from the positive charge on either of the two nitrogen atoms. Notably, it serves as the core structure for various natural products and commercially available drugs .
Safety and Hazards
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-26-20-15(8-5-11-21-20)19(25)22-14-7-4-6-13(12-14)18-23-16-9-2-3-10-17(16)24-18/h2-12H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVDYUGFFMEKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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